methyl 4-chloro-6-methyl-1H-indole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBODDQIUZDPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further reactions to introduce the chloro and methyl groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale Fischer indole synthesis, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl 4-chloro-6-methyl-1H-indole-2-carboxylate with key analogs, focusing on substituent positions, molecular properties, and structural features:
Notes:
- Substituent Position Effects : The 4-Cl and 6-CH₃ groups in the target compound likely enhance lipophilicity compared to analogs lacking the methyl group (e.g., methyl 4-chloro-1H-indole-2-carboxylate) . Positional isomers (e.g., 6-Cl vs. 4-Cl) alter electronic distribution, influencing reactivity and binding affinity .
- Functional Group Differences : Ester derivatives (e.g., methyl 4-methoxy-1H-indole-2-carboxylate) exhibit distinct electronic profiles compared to chloro-substituted analogs, affecting solubility and metabolic stability .
- Structural Conformation : Crystallographic studies of related indoles (e.g., 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile) reveal dihedral angles (e.g., 86.97° between indole and aryl rings), suggesting similar conformational flexibility in the target compound .
Key Research Findings and Implications
Synthetic Accessibility : Analogous compounds (e.g., methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate) are synthesized via acylation and reduction, implying feasible routes for the target compound .
Biological Relevance : Indole derivatives with chloro and methyl groups are explored for antimicrobial and anticancer activities. The 4-Cl and 6-CH₃ substitutions may optimize interactions with hydrophobic enzyme pockets .
Safety and Handling : While safety data for the target compound are absent, structurally related chlorinated indoles (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) require precautions against inhalation and skin contact, suggesting similar handling protocols .
Biological Activity
Methyl 4-chloro-6-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features that influence its biological activity. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H8ClNO2
- CAS Number : 98081-84-6
The presence of a chlorine atom at position 4 and a methyl group at position 6 on the indole ring significantly affects the compound's reactivity and biological properties. The compound serves as a versatile building block for synthesizing more complex indole derivatives, which are known for their diverse pharmacological activities.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific molecular targets:
- Anticancer Activity : Indole derivatives, including this compound, have shown significant efficacy in targeting cancer cell proliferation and apoptosis. Studies have demonstrated that such compounds can induce cell cycle arrest and apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Inhibition of Protein Interactions : The compound has been identified as a potential inhibitor of Myeloid cell leukemia 1 (Mcl-1), a protein associated with cancer cell survival. Binding studies suggest that modifications at positions 3, 4, and 6 on the indole ring can enhance binding affinity to Mcl-1, making it a candidate for further development as an anticancer agent .
- Multi-targeted Kinase Inhibition : this compound has been evaluated for its ability to inhibit key kinases such as CDK2 and EGFR, which play critical roles in cell cycle regulation and cancer progression. The compound exhibited strong antiproliferative activity against various cancer cell lines, with GI50 values indicating effective suppression of these kinases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. A comparative analysis of similar compounds reveals the following insights:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-chloro-1H-indole-6-carboxylate | Chlorine at position 4, carboxylate at position 6 | Distinct biological activity due to different substitution patterns |
| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Additional fluorine group | Altered reactivity and potential biological properties |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino and isobutoxy groups present | Offers different reactivity profiles and potential therapeutic applications |
The variations in substituents can lead to differences in potency and selectivity towards biological targets .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vivo Efficacy : In xenograft models, compounds derived from this scaffold have shown significant tumor growth inhibition rates without notable toxicity to healthy tissues. For instance, one study reported a tumor growth inhibition rate of over 75% in models treated with related indole derivatives .
- Cell Viability Assays : In vitro assays demonstrated that this compound effectively induces apoptosis in cancer cells, evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9. The mechanism involves mitochondrial disruption and ROS generation .
- SAR Studies : High-throughput screening campaigns identified several analogs with improved potency against various targets, highlighting the importance of structural modifications in enhancing biological activity. For example, modifications at the indole core led to compounds with significantly improved IC50 values against CysLT1 receptors .
Q & A
Q. What are common synthetic routes for methyl 4-chloro-6-methyl-1H-indole-2-carboxylate?
The compound can be synthesized via cyclization of substituted phenylhydrazines with ketoesters, followed by halogenation and esterification. A general method involves refluxing intermediates (e.g., 3-formyl-indole carboxylates) with sodium acetate in acetic acid to form crystalline products, as seen in analogous indole syntheses . Chlorination may be achieved using reagents like POCl₃ or NCS, while esterification typically employs methanol under acidic conditions.
Q. How is this compound characterized spectroscopically?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., chloro and methyl groups) and ester functionality.
- IR Spectroscopy : For detecting carbonyl (C=O) stretches (~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹).
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for structurally similar indole derivatives .
Q. What safety precautions are recommended during handling?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact .
- Work in a fume hood to minimize inhalation risks.
- Store at -20°C in airtight containers, away from oxidizers .
- Dispose of waste via licensed hazardous waste handlers .
Advanced Research Questions
Q. How can regioselectivity challenges in indole halogenation be addressed?
Regioselectivity is influenced by directing groups and reaction conditions. For chloro-substitution at the 4-position, electron-donating groups (e.g., methyl) can direct electrophilic attack. Use of Lewis acids (e.g., FeCl₃) or controlled temperature (0–5°C) may enhance selectivity, as inferred from studies on 6-chloro-2-methyl-1H-indole-4-carboxylic acid derivatives .
Q. What strategies resolve contradictions in spectral data for indole derivatives?
- Cross-validation : Compare NMR/IR data with structurally characterized analogs (e.g., crystal structures in ).
- Computational Modeling : DFT calculations predict NMR shifts and verify substituent effects.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in crowded aromatic regions.
Q. How can the biological activity of this compound be evaluated in alkaloid-inspired studies?
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase or protease targets).
- SAR Studies : Modify substituents (e.g., replace chloro with fluoro or methoxy) and compare activity .
- Molecular Docking : Predict binding modes using crystal structures of target proteins .
Methodological Challenges and Solutions
Q. How to optimize yield in large-scale synthesis?
- Reagent Stoichiometry : Use 10–20% excess of halogenating agents to ensure complete substitution.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from DMF/acetic acid mixtures .
Q. What experimental designs mitigate instability during storage?
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar).
- Moisture Control : Add molecular sieves to storage containers.
- Stability Studies : Use accelerated degradation tests (40°C/75% RH) to determine shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
